molecular formula C19H23NO9 B12444317 benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid

benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid

Cat. No.: B12444317
M. Wt: 409.4 g/mol
InChI Key: DGLLGMCNJIJRLN-GJGATLCTSA-N
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Description

Benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid is a complex carbohydrate derivative. This compound is characterized by its unique structure, which includes multiple acetyl groups and a benzyl group attached to a glucopyranosiduronic acid backbone. It is often used in various scientific research fields due to its specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid typically involves multiple steps. The process begins with the protection of hydroxyl groups on the glucopyranosiduronic acid. This is followed by the introduction of acetyl groups through acetylation reactions. The benzyl group is then introduced via benzylation. The final product is obtained after deprotection of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .

Scientific Research Applications

Benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in various biological processes and interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid involves its interaction with specific molecular targets. The acetyl and benzyl groups play a crucial role in these interactions, affecting the compound’s binding affinity and reactivity. The pathways involved include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid is unique due to its specific combination of acetyl and benzyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired .

Properties

Molecular Formula

C19H23NO9

Molecular Weight

409.4 g/mol

IUPAC Name

(2S,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H23NO9/c1-10(21)20-14-15(27-11(2)22)16(28-12(3)23)17(18(24)25)29-19(14)26-9-13-7-5-4-6-8-13/h4-8,14-17,19H,9H2,1-3H3,(H,20,21)(H,24,25)/t14-,15-,16+,17+,19+/m1/s1

InChI Key

DGLLGMCNJIJRLN-GJGATLCTSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)C(=O)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)C(=O)O)OC(=O)C)OC(=O)C

Origin of Product

United States

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